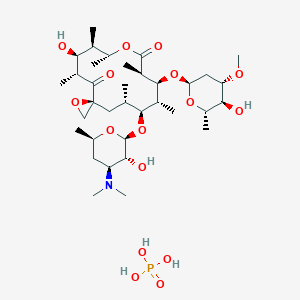

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Overview

Description

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, also known as L-threo-3-hydroxyaspartic acid (L-THA), is a non-proteinogenic amino acid. It is a stereoisomer of L-aspartic acid and has a unique chemical structure that makes it an important molecule in scientific research. L-THA has been found to have various biochemical and physiological effects, making it a promising compound for various applications.

Scientific Research Applications

Comprehensive Analysis of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid Applications

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid: , also known as D(-)-threo-3-Hydroxyleucine, is a compound with potential applications in various scientific fields. Below is a detailed analysis of its unique applications across six distinct areas of research:

Biotechnological Synthesis

D(-)-threo-3-Hydroxyleucine: can be synthesized microbiologically and has been recognized for its potential as a chiral building block in organic synthesis. This compound, derived from the citric acid cycle, is significant for various synthetic applications and its production on a scale suitable for research and potential commercial applications.

Disease Prevention and Treatment

Research suggests that structurally similar compounds to D(-)-threo-3-Hydroxyleucine have shown promise in preventing and treating certain diseases. The microbial synthesis of this compound and the development of efficient production processes using natural, mutant, and recombinant strains of Yarrowia lipolytica are being explored for their potential therapeutic applications.

Agricultural Biotechnology

In the context of agriculture, related compounds have been studied for their role in eliciting systemic defense responses in plants against viruses. While these studies specifically examine compounds like 2,3-butanediol, they suggest potential applications of D(-)-threo-3-Hydroxyleucine in enhancing plant resistance against pathogens.

Isolation and Recovery Techniques

A novel method for the isolation of (2R,3S)-isocitric acid from its fermentation solution was developed, which is noteworthy for its selective adsorption directly from the fermentation solution on activated carbon, followed by elution with methanol. This method, which could be adapted for D(-)-threo-3-Hydroxyleucine , spares energy and time and avoids several disadvantages of previous methods .

Erythroid Development

The role of isocitrate, a compound related to D(-)-threo-3-Hydroxyleucine , in erythroid development has been reported. It has been found that the formation of erythrocytes is regulated by iron−sulfur enzymes that catalyze the isomerization of citrate to isocitrate. Exogenous isocitrate can reverse anemia progression in iron-deprived mice, suggesting a potential application for D(-)-threo-3-Hydroxyleucine in hematological research .

Chiral Derivatives Synthesis

D(-)-threo-3-Hydroxyleucine: has been used for the multigram synthesis of several chiral derivatives. This application is particularly important in the field of pharmaceuticals, where the demand for chiral compounds is high due to their specificity in biological interactions .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to interact with enzymes such as prothrombin .

Mode of Action

It’s known that the regulatory protein, leu3p, modulates the expression of several genes within and beyond amino acid metabolism and senses 2-isopropylmalate concentrations . At high 2-isopropylmalate concentrations, Leu3p acts as an activator of transcription, while at low concentrations, it acts as a repressor .

Biochemical Pathways

The compound is likely involved in amino acid and protein biosynthetic pathways . The route that leads from amino acid biosynthesis to protein folding and its activation is rich in enzymes that are descriptive of fungi . Blocking the action of those enzymes often leads to avirulence or growth inhibition .

Pharmacokinetics

L-threonate was absorbed rapidly, and its absorption was enhanced by food intake .

Result of Action

It’s known that similar compounds have been used for the multigram synthesis of several chiral derivatives .

properties

IUPAC Name |

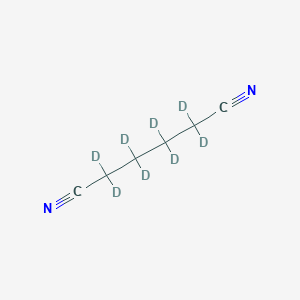

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYJDMWJYCTABM-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369265 | |

| Record name | (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | |

CAS RN |

87421-23-6 | |

| Record name | (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)